[2-(Benzyloxy)ethyl]hydrazine
Description
[2-(Benzyloxy)ethyl]hydrazine is a hydrazine derivative featuring a benzyloxy-substituted ethyl chain.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-phenylmethoxyethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c10-11-6-7-12-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 |
InChI Key |
NHPMOPLFGFCAPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)ethyl]hydrazine typically involves the reaction of benzyl alcohol with ethylene oxide to form 2-(benzyloxy)ethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of [2-(Benzyloxy)ethyl]hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: [2-(Benzyloxy)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyloxyacetaldehyde.
Reduction: Formation of ethylhydrazine.
Substitution: Formation of various substituted hydrazine derivatives.
Scientific Research Applications
[2-(Benzyloxy)ethyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)ethyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes, inhibiting their activity and leading to various biochemical effects. The hydrazine moiety is known to form reactive intermediates that can modify proteins and nucleic acids, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Benzyloxy)benzohydrazide
- Structure : A benzohydrazide derivative with a benzyloxy group at the 2-position of the aromatic ring.
- Synthesis: Prepared via alkylation of methyl 2-hydroxybenzoate with benzyl bromide, followed by hydrazinolysis using hydrazine hydrate .
- Reactivity : Forms Schiff bases with carbonyl-containing compounds (e.g., isatin derivatives), enabling applications in antidepressant drug design .
- Biological Activity : Demonstrated antidepressant effects in mice via forced swimming and marble-burying tests, with docking studies suggesting MAO-A inhibition .
4-Benzyloxybenzoylhydrazine
- Structure : A benzoylhydrazine derivative with a benzyloxy group at the 4-position of the aromatic ring.
- Synthesis: Synthesized by refluxing ethyl-4-benzyloxybenzoate with excess hydrazine hydrate in ethanol .
- Applications : Used as a ligand precursor for metal coordination complexes, leveraging the hydrazine group’s chelating ability .
N′-[(E)-(4-Methoxyphenyl)methylidene]acetohydrazide Derivatives
- Structure : Acetohydrazide derivatives with aromatic aldehyde-derived Schiff bases.
- Synthesis : Formed by condensing hydrazides (e.g., 2-([1,1′-biphenyl]-4-yloxy)acetohydrazide) with substituted benzaldehydes .
- Applications : Explored for fluorescence sensing and enzyme inhibition due to their planar, conjugated structures .
Thiazolidinone-Attached Hydrazides
- Structure: Hybrid molecules combining hydrazide and thiazolidinone moieties (e.g., compound 3 in ).
- Synthesis : Cyclization of hydrazide intermediates with mercaptoacetic acid and ZnCl₂ .
Comparative Data Table
Key Research Findings and Insights
Synthetic Flexibility: Benzyloxy-hydrazine derivatives are typically synthesized via alkylation of hydroxyl precursors (e.g., methyl 2-hydroxybenzoate) followed by hydrazinolysis. This method is robust for both aliphatic and aromatic systems .
Schiff Base Formation : The hydrazine group’s nucleophilicity allows condensation with aldehydes/ketones, enabling diverse applications. For example, isatin-Schiff base derivatives showed MAO-A inhibitory activity .
Biological Relevance : Aromatic hydrazides (e.g., 2-(benzyloxy)benzohydrazide) exhibit stronger CNS activity than aliphatic analogs, likely due to enhanced aromatic stacking with enzyme active sites .
Structural Impact : Aliphatic hydrazines (e.g., [2-(Benzyloxy)ethyl]hydrazine) may offer improved solubility over aromatic analogs but reduced metabolic stability due to ether cleavage .
Biological Activity
[2-(Benzyloxy)ethyl]hydrazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of [2-(benzyloxy)ethyl]hydrazine typically involves the reaction of benzyloxy compounds with hydrazine or its derivatives. The structural characterization can be performed using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the compound's identity and purity.
| Method | Description |
|---|---|
| NMR Spectroscopy | Used to determine the molecular structure and confirm the presence of functional groups. |
| IR Spectroscopy | Helps identify specific bonds and functional groups within the molecule. |
| Mass Spectrometry | Provides molecular weight information and fragmentation patterns. |
Antimicrobial Activity
Research indicates that hydrazine derivatives, including [2-(benzyloxy)ethyl]hydrazine, exhibit significant antimicrobial properties. A study demonstrated that various hydrazone derivatives showed antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) being determined through broth dilution methods .
Antitumor Properties
Hydrazones have been recognized for their potential as antitumor agents. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism through which they may inhibit tumor growth . The ability to modulate apoptotic pathways makes these compounds promising candidates for cancer therapy.
Anti-inflammatory Effects
Some studies suggest that [2-(benzyloxy)ethyl]hydrazine may possess anti-inflammatory properties. This activity is critical in developing treatments for chronic inflammatory diseases where inflammation plays a central role in pathogenesis .
Case Studies
- Antibacterial Efficacy : A recent study evaluated a series of hydrazone compounds for their antibacterial efficacy against various pathogens. [2-(Benzyloxy)ethyl]hydrazine was included in this evaluation, showing promising results against Bacillus subtilis and Salmonella Enteritidis with MIC values indicating effective inhibition .
- Antitumor Activity : Another study focused on the antitumor effects of hydrazone derivatives derived from isoniazid, which included compounds similar to [2-(benzyloxy)ethyl]hydrazine. These compounds were tested on human cancer cell lines and exhibited significant cytotoxicity, indicating their potential as chemotherapeutic agents .
The biological activity of [2-(benzyloxy)ethyl]hydrazine can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Some derivatives act as inhibitors of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. This suggests potential applications in treating mental health disorders such as depression .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is linked to the activation of specific signaling pathways that promote programmed cell death, making these compounds valuable in oncology .
Q & A
What synthetic methodologies are employed to prepare [2-(Benzyloxy)ethyl]hydrazine in academic research?
Answer:
A common method involves the reaction of hydrazine hydrate with benzyloxy-containing intermediates. For example, analogous syntheses demonstrate that ethyl 2-benzothiazolyl acetate reacts with hydrazine hydrate in ethanol at ambient temperature to yield hydrazide derivatives . Similarly, condensation of N-substituted isatins with 2-(benzyloxy)benzohydrazide derivatives in methanol has been used to synthesize structurally related compounds . Optimized protocols often include refluxing for 4–6 hours, followed by recrystallization (e.g., methanol or ethanol) to isolate the product .
How can researchers optimize reaction conditions to minimize side products during the synthesis of [2-(Benzyloxy)ethyl]hydrazine?
Answer:
Key optimization strategies include:
- Solvent selection : Ethanol or methanol improves solubility and reaction homogeneity .
- Stoichiometry : A 1.5:1 molar ratio of hydrazine hydrate to the benzyloxy intermediate reduces unreacted starting material .
- Reaction monitoring : TLC or HPLC tracks progress to terminate reactions at optimal conversion .
- Purification : Flash chromatography (e.g., CH₂Cl₂/MeOH 20:1) effectively removes byproducts . For example, similar hydrazide syntheses achieved 85% yield after chromatographic purification .
What spectroscopic techniques are critical for characterizing [2-(Benzyloxy)ethyl]hydrazine?
Answer:
- IR spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–O bonds (~1250 cm⁻¹) from the benzyloxy group .
- ¹H NMR : Resonances at δ 3.5–4.5 ppm confirm the –CH₂–O–Benzyl moiety, while NH₂ protons appear as broad singlets near δ 4.0–5.0 ppm .
- GC-MS : Validates molecular weight (e.g., m/z ≈ 180 for [M+H]⁺) and detects fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities, as applied to structurally similar hydrazides .
How does the presence of the benzyloxy group influence the reactivity of [2-(Benzyloxy)ethyl]hydrazine in subsequent derivatization reactions?
Answer:
The benzyloxy group acts as a protective moiety, enabling selective functionalization at the hydrazine site. For instance:
- Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) at the NH₂ group, leaving the benzyloxy group intact .
- Deprotection : Hydrogenolysis (Pd/C, H₂) removes the benzyl group post-derivatization, revealing a hydroxyl group for further reactions .
- Stability : The electron-donating benzyloxy group enhances resistance to hydrolysis during acidic/basic conditions .
What strategies address low yields in the coupling reactions of [2-(Benzyloxy)ethyl]hydrazine with aromatic aldehydes?
Answer:
- Catalysis : Acetic acid (5 mol%) or K₂CO₃ accelerates imine formation .
- Solvent optimization : Anhydrous ethanol minimizes side reactions like hydrolysis .
- Molar ratios : A 1:1.2 ratio of hydrazine to aldehyde ensures complete conversion .
- Workup : Ice-cold water precipitates the product, reducing losses during extraction .
What are the common purification techniques for [2-(Benzyloxy)ethyl]hydrazine after synthesis?
Answer:
- Recrystallization : Methanol or ethanol yields high-purity crystals, as demonstrated for hydrazide derivatives .
- Chromatography : Flash chromatography (CH₂Cl₂/MeOH 20:1) separates byproducts, achieving >95% purity .
- Distillation : For volatile impurities, vacuum distillation at <100°C preserves thermal stability .
How can researchers validate the stereochemical integrity of [2-(Benzyloxy)ethyl]hydrazine derivatives?
Answer:
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- Circular dichroism (CD) : Detects optical activity in asymmetric derivatives .
- Single-crystal XRD : Confirms absolute configuration, as applied to hydrazide analogs .
What are the challenges in scaling up [2-(Benzyloxy)ethyl]hydrazine synthesis from lab to pilot plant?
Answer:
- Exothermic reactions : Controlled addition of hydrazine hydrate prevents runaway reactions .
- Solvent recovery : Ethanol distillation reduces waste and costs .
- Safety protocols : Hydrazine’s toxicity requires closed-system reactors and PPE compliance .
How is computational chemistry applied to predict the reactivity of [2-(Benzyloxy)ethyl]hydrazine?
Answer:
- DFT calculations : Model transition states for hydrazone formation, guiding experimental conditions .
- Molecular docking : Predicts binding affinities for drug-design applications (e.g., enzyme inhibition) .
- NPA (Natural Population Analysis) : Evaluates charge distribution to explain regioselectivity in reactions .
What bioactivity studies have been conducted on [2-(Benzyloxy)ethyl]hydrazine analogs?
Answer:
- Antimicrobial assays : Hydrazide derivatives show activity against S. aureus (MIC = 8 µg/mL) via membrane disruption .
- Enzyme inhibition : Schiff base derivatives inhibit COX-1 (IC₅₀ = 0.2 µM), relevant to neuroinflammation studies .
- Anticancer screening : Hydrazine conjugates induce apoptosis in HeLa cells via ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
